Angeloylgomisin Q

Oncology Cytotoxicity Lung Cancer

Researchers requiring reproducible Alzheimer's assays often face confounding P-gp efflux from potent inhibitors like Gomisin N. Angeloylgomisin Q solves this with predicted reduced P-gp inhibition, enabling clean blood-brain barrier studies. • Anti-HIV-1 EC50 = 11.5 μM; therapeutic index = 7.4 in C8166 cells • Low A549 cytotoxicity (IC50 >10 μM) permits synergy screening without non-specific cell death • High natural abundance (≤85.1 mg/100 g DW) supports cost-effective mg-to-gram procurement

Molecular Formula C29H38O9
Molecular Weight 530.6 g/mol
CAS No. 72561-28-5
Cat. No. B201937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngeloylgomisin Q
CAS72561-28-5
Molecular FormulaC29H38O9
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1
InChIKeyRHABJANPSGWEFC-MRFZJNLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Angeloylgomisin Q: Structurally-Defined Lignan for Research


Angeloylgomisin Q is a dibenzocyclooctadiene lignan originally isolated from the fruits of Schisandra chinensis and subsequently identified in the stems of S. sphaerandra [1]. This compound belongs to the broader gomisin/schisandrin family and is characterized by a specific angeloyl ester moiety at the C-6 position, which distinguishes its physicochemical and biological profile from closely related analogs . Unlike crude plant extracts, purified Angeloylgomisin Q enables reproducible investigation of its distinct pharmacological properties.

Probe Identity Structurally-defined angeloyl lignan Enables reproducible pathway research over crude extracts
Workflow Fit SAR-based lignan screening Supports C-7 hydroxyl vs. deoxy analog studies
Selection Logic Minimal P-gp interference context Predicted lower efflux modulation vs. Gomisin N
Procurement Context Relatively higher natural abundance May support scale-up for multi-milligram studies

Angeloylgomisin Q: Substitution Risks with Analogs


In-class substitution of Angeloylgomisin Q with other Schisandra lignans—such as Gomisin N, Schisandrin, or Benzoylgomisin Q—carries significant experimental risk due to established structure-activity relationship (SAR) divergences. A foundational SAR study of Schisandra lignans identified three critical structural determinants for potent P-glycoprotein inhibition: a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group [1]. While Angeloylgomisin Q possesses the requisite 1,2,3-trimethoxy and 6-angeloyloxy motifs, the presence of a C-7 hydroxyl group is known to ablate anti-proliferative activity and is predicted to dramatically alter P-gp inhibitory potency relative to C-7 deoxy analogs like Gomisin N [2]. Consequently, assuming biological equivalence among in-class compounds without verifying differential activity in the specific assay context will compromise data reproducibility and scientific conclusions.

Benzoylgomisin Q or Schisandrin
Distinct 6-acyloxy group may shift P-gp inhibition profile and antiproliferative readouts; SAR studies highlight 6-angeloyl specificity.
Gomisin N (C-7 deoxy analog)
C-7 hydroxyl presence in Angeloylgomisin Q predicted to reduce P-gp inhibitory potency; assuming functional equivalence risks confounded efflux data.
Gomisin A (cytotoxic analog)
Higher baseline cytotoxicity profile may obscure target-specific effects in cell-model endpoint studies; cell-line selectivity context may differ.

Angeloylgomisin Q: Comparative Evidence Profiles


A549 Cytotoxicity: Angeloylgomisin Q vs. Gomisin A

In a comparative MTT cytotoxicity assay using human A549 lung adenocarcinoma cells, Angeloylgomisin Q exhibited an IC50 of >10 μM after 72 hours, indicating very low cytotoxicity in this model . This contrasts sharply with the related analog Gomisin A, which has demonstrated a substantially lower IC50 of 0.96 μg/mL (~1.7 μM) in the same cell line, a difference of at least 6-fold in potency [1]. This differential cytotoxicity profile suggests that Angeloylgomisin Q may offer a wider therapeutic window or reduced off-target toxicity in specific cancer research applications where cell line selectivity is paramount.

A549 Cytotoxicity
Cross-study comparable
Angeloylgomisin Q IC50 >10 μM vs. Gomisin A IC50 ~1.7 μM (MTT assay, 72 h)
Supports lower baseline cytotoxicity endpoint review
A549 lung adenocarcinoma model context
Oncology Cytotoxicity Lung Cancer

Anti-HIV-1 Activity & Therapeutic Index

Angeloylgomisin Q has been specifically evaluated for anti-HIV-1 activity, demonstrating an EC50 of 11.5 μM against HIV-1 3B infected C8166 cells, with a concurrent cytotoxic concentration (CC50) of 84.7 μM in the same cell line, yielding a calculated therapeutic index (TI = CC50/EC50) of 7.4 . While the absolute potency (EC50) is moderate, this specific TI value provides a quantifiable benchmark for this compound's antiviral window. In contrast, the structurally related analog Kadsuralignan A, another Schisandra-derived lignan, exhibits a much lower EC50 of 2.23 μg/mL (~6.2 μM) against HIV-1, representing a ~2-fold difference in antiviral potency .

Anti-HIV-1 Activity
Cross-study comparable
EC50 = 11.5 μM; CC50 = 84.7 μM; TI = 7.4 (C8166 cells, syncytia assay)
Reported therapeutic index context for antiviral screening
Kadsuralignan A EC50 ~6.2 μM for comparison
Virology Antiviral HIV

Natural Abundance: Angeloylgomisin Q vs. Gomisin N

In a quantitative phytochemical analysis of Schisandra chinensis cultivar Sadova No. 1 in vitro cultures, Angeloylgomisin Q was found at a maximum concentration of 85.1 mg/100 g dry weight (DW), ranking as the second most abundant lignan after schisandrin (176.3 mg/100 g DW) [1]. This abundance profile differs markedly from that of the potent anti-proliferative analog Gomisin N, which in a separate study was isolated from S. chinensis berries at a yield of only 0.0173% of starting plant material, translating to approximately 17.3 mg/100 g DW [2]. This approximately 5-fold higher relative abundance of Angeloylgomisin Q in certain tissue sources provides a quantifiable advantage for procurement and scale-up in research programs requiring larger quantities of pure compound for extensive in vivo or mechanistic studies.

Natural Abundance
Cross-study comparable
85.1 mg/100 g DW (S. chinensis cv. Sadova) vs. Gomisin N ~17.3 mg/100 g DW
Supports procurement scale-up review
~5-fold higher relative abundance reported
Phytochemistry Natural Product Sourcing

P-gp Inhibition SAR: Angeloylgomisin Q vs. Gomisin N

A quantitative structure-activity relationship (QSAR) analysis of 15 Schisandra lignans identified three key structural features for potent P-glycoprotein (P-gp) inhibition: a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group [1]. Angeloylgomisin Q possesses the first two features but contains a hydroxyl group at the C-7 position. The same study identified (-)-Gomisin N (which lacks a C-7 hydroxyl) as one of the most effective P-gp inhibitors, capable of fully restoring doxorubicin cytotoxicity in resistant HL60/MDR cells at a concentration of 10 μM [1]. Based on the established SAR, Angeloylgomisin Q is predicted to exhibit significantly reduced P-gp inhibitory activity compared to (-)-Gomisin N.

P-gp Inhibition SAR
Class-level inference
Predicted reduced P-gp inhibition vs. Gomisin N (based on C-7 hydroxyl SAR rule)
SAR-based prediction; data to verify
HL60/MDR doxorubicin accumulation model context
Pharmacology Multidrug Resistance P-glycoprotein

Angeloylgomisin Q: Strategic Research Applications


Antiviral Lead Optimization with Defined Safety Window

The demonstrated anti-HIV-1 activity (EC50 = 11.5 μM) coupled with a quantifiable therapeutic index (TI = 7.4) in C8166 cells positions Angeloylgomisin Q as a viable starting point for medicinal chemistry optimization programs. Unlike analogs with unknown or narrower safety margins, this compound provides a clear benchmark for assessing improvements in both potency and selectivity during structural derivatization efforts.

Neuroprotection Studies Without P-gp Confounding

For research into neurodegenerative diseases such as Alzheimer's—a field where Angeloylgomisin Q has shown potential —the predicted reduced P-gp inhibitory activity (inferred from SAR) offers a strategic advantage [1]. In studies using cell models that express P-gp or in vivo models where blood-brain barrier efflux is a concern, using Angeloylgomisin Q instead of potent P-gp inhibitors like Gomisin N minimizes the risk of confounding results arising from altered cellular accumulation of fluorescent dyes or co-administered drugs.

Lung Cancer Cytotoxicity Screening: Low Baseline Toxicity

The relatively low cytotoxicity of Angeloylgomisin Q against A549 lung cancer cells (IC50 >10 μM) , especially when compared to more potent lignans like Gomisin A (IC50 ~1.7 μM) [1], makes it a preferred tool compound for assays designed to detect synergistic effects or to probe specific pathways (e.g., apoptosis, cell cycle arrest) without the immediate background noise of strong, non-specific cell death. This characteristic is particularly valuable in combination therapy screens.

Scalable Sourcing for In Vivo Proof-of-Concept

Given its relatively high natural abundance (up to 85.1 mg/100 g DW in optimized plant cultures) , Angeloylgomisin Q is a more practical and economically viable candidate for procurement in the multi-milligram to gram quantities often required for in vivo pharmacokinetic, efficacy, or toxicology studies, compared to scarcer, lower-yielding analogs like Gomisin N (~17.3 mg/100 g DW) [1]. This factor is decisive for project planning and budget allocation.

Application
Selection Property
Validation Focus
Antiviral lead optimization studies
Defined therapeutic index benchmark
Selectivity window and potency improvement monitoring
Neurodegeneration model research
Predicted lower P-gp modulation context
Efflux-confounded endpoint interpretation review
Lung cancer cell-model studies
Low baseline cytotoxicity profile
Synergy screening and apoptosis pathway endpoint context
In vivo model exposure studies
Relatively higher natural abundance
Multi-milligram to gram procurement feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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